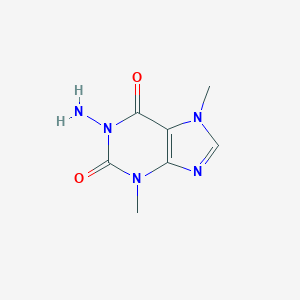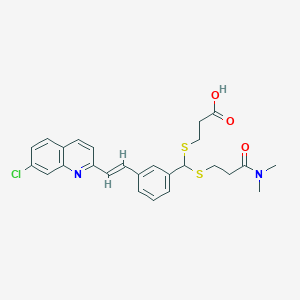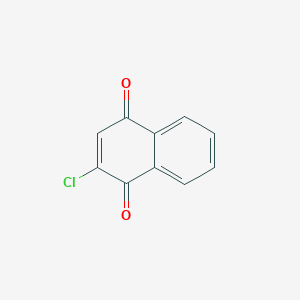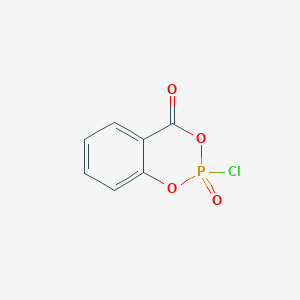
1-Amino-3,7-Dimethylpurin-2,6-dion
Übersicht
Beschreibung
. It belongs to the class of methylxanthines, which are known for their stimulant effects. Theophylline has a long history of use in medicine, particularly for its bronchodilator properties, making it a valuable compound in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wissenschaftliche Forschungsanwendungen
1-Amino-3,7-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various xanthine derivatives.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Extensively used in the treatment of respiratory diseases due to its bronchodilator properties. It is also being researched for its potential anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of pharmaceuticals and as a standard reference material in analytical chemistry
Wirkmechanismus
Target of Action
The primary targets of 1-Amino-3,7-dimethylpurine-2,6-dione are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . These targets play a crucial role in pain perception and inflammation, making them important for the compound’s analgesic and anti-inflammatory activities .
Mode of Action
1-Amino-3,7-dimethylpurine-2,6-dione interacts with its targets by blocking the TRPA1 channel and inhibiting PDE4/7 activity . This dual action results in significant analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with pain and inflammation. By blocking the TRPA1 channel and inhibiting PDE4/7 activity, it disrupts the normal functioning of these pathways, leading to a reduction in pain and inflammation .
Result of Action
The result of 1-Amino-3,7-dimethylpurine-2,6-dione’s action is a significant reduction in pain and inflammation. In animal models, it has shown significant analgesic and anti-inflammatory activities . One of the compounds was also characterized by an antiarthritic effect .
Biochemische Analyse
Biochemical Properties
1-Amino-3,7-dimethylpurine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystals with carboxylic acids . The nature of these interactions involves hydrogen bonds and hydrophobic interactions .
Molecular Mechanism
The molecular mechanism of 1-Amino-3,7-dimethylpurine-2,6-dione is complex and involves several interactions at the molecular level. It has been found to inhibit SIRT1, SIRT2, SIRT3, and SIRT5, which are a family of NAD±dependent deacetylases . These interactions involve hydrophobic interactions and are validated by site-directed mutagenesis of SIRT3 and structure–activity relationship analysis of the inhibitors .
Dosage Effects in Animal Models
1-Amino-3,7-dimethylpurine-2,6-dione has shown significant analgesic and anti-inflammatory activities in several animal models of pain and inflammation . The effects of different dosages in these animal models have not been thoroughly studied.
Metabolic Pathways
1-Amino-3,7-dimethylpurine-2,6-dione is involved in the metabolic pathway of purine degradation . It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase . It is also converted to uric acid by the action of the xanthine oxidase enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3,7-dimethylpurine-2,6-dione can be achieved through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of theophylline often involves the extraction of the compound from natural sources such as tea leaves and cocoa beans. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Additionally, chemical synthesis methods are employed on a larger scale to meet the demand for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. For example, oxidation with potassium permanganate can yield 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.
Substitution: The amino group at position 1 can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1,3-Dimethyluric acid.
Reduction: Dihydrotheophylline derivatives.
Substitution: Various N-substituted theophylline derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3,7-dimethylpurine-2,6-dione is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that distinguish it from these compounds:
Caffeine: While both theophylline and caffeine are stimulants, theophylline has a more pronounced bronchodilator effect, making it more suitable for respiratory treatments.
Theobromine: Theobromine is less potent as a central nervous system stimulant compared to theophylline but has similar bronchodilator properties.
List of Similar Compounds
- Caffeine (1,3,7-Trimethylxanthine)
- Theobromine (3,7-Dimethylxanthine)
- Paraxanthine (1,7-Dimethylxanthine)
- Aminophylline (a complex of theophylline and ethylenediamine).
Eigenschaften
IUPAC Name |
1-amino-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVLIYUAMBPQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321018 | |
| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81281-47-2 | |
| Record name | NSC367963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
